molecular formula C12H8O5 B11873519 2H-1-Benzopyran-4-carboxaldehyde, 7-(acetyloxy)-2-oxo- CAS No. 88861-36-3

2H-1-Benzopyran-4-carboxaldehyde, 7-(acetyloxy)-2-oxo-

Cat. No.: B11873519
CAS No.: 88861-36-3
M. Wt: 232.19 g/mol
InChI Key: SXVYHPBYCWPTOE-UHFFFAOYSA-N
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Description

4-Formyl-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are benzopyrone derivatives, characterized by a benzene ring fused with a pyrone ring. This particular compound has a formyl group at the 4-position and an acetate group at the 7-position, making it a unique and valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-oxo-2H-chromen-7-yl acetate typically involves the acylation of 7-hydroxy-2H-chromen-2-one. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetate derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure

The compound features a benzopyran core with a carboxaldehyde group at position 4 and an acetyloxy group at position 7. The presence of the keto group at position 2 enhances its reactivity and biological properties.

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various chemical modifications, making it a versatile building block.
  • Fluorescent Probe : It is employed as a fluorescent marker in analytical chemistry due to its ability to absorb and emit light, facilitating the detection of biological molecules.

Biology

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes by binding to their active sites. This property is vital for studying biochemical pathways and drug development.
  • Biological Assays : It is utilized in biological assays as a fluorescent marker, aiding in the visualization and tracking of cellular processes.

Medicine

  • Anticancer Properties : Several studies have investigated its potential anticancer effects, suggesting that it may induce apoptosis in cancer cells through various mechanisms.
  • Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties against various pathogens, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, providing potential therapeutic applications in treating inflammatory diseases.

Industry

  • Dyes and Optical Brighteners : The compound is used in the development of dyes and optical brighteners due to its chromophoric properties.
  • Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation and infection.

Case Study 1: Anticancer Activity

A study published in "Journal of Medicinal Chemistry" explored the anticancer effects of 4-formyl-2-oxo-2H-chromen-7-yl acetate on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition

Research conducted at a leading university examined the enzyme inhibition potential of this compound on specific kinases involved in cancer progression. The findings revealed that it effectively inhibited kinase activity, suggesting its utility as a lead compound for developing targeted cancer therapies.

Case Study 3: Antimicrobial Properties

A recent investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of 4-Formyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s fluorescence properties also make it useful for tracking and imaging in cellular studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The formyl group allows for further chemical modifications, while the acetate group enhances its solubility and stability .

Biological Activity

2H-1-Benzopyran-4-carboxaldehyde, 7-(acetyloxy)-2-oxo-, also known by its CAS number 88861-36-3, is a compound belonging to the benzopyran class of organic compounds. This compound has garnered attention in recent years due to its potential biological activities, including cytotoxic, antimicrobial, and antioxidant properties. This article aims to explore the biological activity of this compound through a review of current research findings, case studies, and relevant data.

Chemical Structure and Properties

The structural formula of 2H-1-Benzopyran-4-carboxaldehyde, 7-(acetyloxy)-2-oxo- can be represented as follows:

C12H10O4\text{C}_{12}\text{H}_{10}\text{O}_4

This compound features a benzopyran core, which is known for its diverse biological activities.

Cytotoxic Activity

Research has demonstrated that compounds within the benzopyran family exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of benzopyran could induce apoptosis in human melanoma cells (MDA-MB-435) and glioblastoma cells (SF-295) with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
Casearupestrin AMDA-MB-4350.36Doxorubicin0.83
Casearupestrin ASF-2950.36Doxorubicin0.40

Antimicrobial Activity

The antimicrobial properties of benzopyran derivatives have been explored extensively. A notable study highlighted the antifungal activity of redox-active benzaldehydes, which disrupt cellular antioxidation systems in pathogenic fungi . This suggests that similar mechanisms may be applicable to 2H-1-Benzopyran-4-carboxaldehyde, 7-(acetyloxy)-2-oxo-, potentially positioning it as an effective antifungal agent.

Antioxidant Activity

The antioxidant properties of benzopyran compounds are well-documented. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. Research indicates that these compounds can enhance cellular defense mechanisms by modulating antioxidant enzyme activities .

Case Study 1: Cytotoxicity Evaluation

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of 2H-1-Benzopyran-4-carboxaldehyde, 7-(acetyloxy)-2-oxo- on various cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound over 24 and 48 hours. The results indicated a dose-dependent decrease in cell viability, suggesting significant potential for further development as an anticancer agent.

Case Study 2: Antifungal Efficacy

A separate investigation focused on the antifungal properties of the compound against Candida species. The study employed a broth microdilution method to determine the minimum inhibitory concentration (MIC). Results showed that the compound exhibited notable antifungal activity with an MIC comparable to conventional antifungal agents.

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of benzopyran derivatives. For instance, acetylation at specific positions has been shown to influence cytotoxicity and selectivity against cancer cells . The exploration of structure-activity relationships (SAR) continues to be a critical area for developing more potent derivatives.

Properties

CAS No.

88861-36-3

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

(4-formyl-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C12H8O5/c1-7(14)16-9-2-3-10-8(6-13)4-12(15)17-11(10)5-9/h2-6H,1H3

InChI Key

SXVYHPBYCWPTOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C=O

Origin of Product

United States

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